molecular formula C23H17N3O3 B7468052 ethyl (E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-2-cyanoprop-2-enoate

ethyl (E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-2-cyanoprop-2-enoate

Cat. No. B7468052
M. Wt: 383.4 g/mol
InChI Key: DNCRGXPAUJDBNS-SFQUDFHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-2-cyanoprop-2-enoate, also known as EF24, is a synthetic compound that has been studied for its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases.

Scientific Research Applications

Ethyl (E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-2-cyanoprop-2-enoate has been extensively studied for its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. In cancer, this compound has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, prostate, and colon cancer. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation. In neurodegenerative diseases, this compound has been shown to protect neurons from oxidative stress and reduce the accumulation of amyloid beta, a protein that is associated with Alzheimer's disease.

Mechanism of Action

Ethyl (E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-2-cyanoprop-2-enoate exerts its therapeutic effects through multiple mechanisms of action. One of the main mechanisms is the inhibition of NF-κB, which is a transcription factor that regulates the expression of genes involved in inflammation, cell proliferation, and apoptosis. This compound inhibits the activity of NF-κB by blocking the phosphorylation and degradation of IκBα, a protein that inhibits NF-κB. This compound also activates the Nrf2-ARE signaling pathway, which is a cellular defense mechanism that protects cells from oxidative stress and inflammation. Additionally, this compound has been shown to inhibit the activity of STAT3, a transcription factor that is involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound induces apoptosis, inhibits cell proliferation, and sensitizes cells to chemotherapy and radiation therapy. In inflammation, this compound reduces the production of pro-inflammatory cytokines and inhibits the activation of NF-κB. In neurodegenerative diseases, this compound protects neurons from oxidative stress and reduces the accumulation of amyloid beta. This compound has also been shown to have antioxidant and anti-angiogenic properties.

Advantages and Limitations for Lab Experiments

Ethyl (E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-2-cyanoprop-2-enoate has several advantages for lab experiments. It is a stable and soluble compound that can be easily synthesized in large quantities. This compound has also been shown to have low toxicity and high selectivity for cancer cells. However, this compound has some limitations for lab experiments. It has poor bioavailability and stability in vivo, which limits its potential as a therapeutic agent. Additionally, this compound has not been extensively studied in clinical trials, so its safety and efficacy in humans are not fully understood.

Future Directions

There are several future directions for the study of ethyl (E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-2-cyanoprop-2-enoate. One direction is to optimize the synthesis method to increase the yield and purity of the compound. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its potential as a therapeutic agent. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in clinical trials. Future studies could also investigate the potential of this compound for the treatment of other diseases, such as diabetes and cardiovascular disease.

Synthesis Methods

Ethyl (E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-2-cyanoprop-2-enoate can be synthesized through a multi-step process that involves the reaction of 2-acetylbenzofuran and hydrazine hydrate to form 1-benzofuran-2-yl-3-phenyl-1H-pyrazole-4-carbohydrazide. This intermediate is then reacted with ethyl cyanoacetate and acetic anhydride to yield this compound. The synthesis method has been optimized to increase the yield and purity of the compound.

properties

IUPAC Name

ethyl (E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-2-cyanoprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O3/c1-2-28-23(27)17(14-24)12-18-15-26(19-9-4-3-5-10-19)25-22(18)21-13-16-8-6-7-11-20(16)29-21/h3-13,15H,2H2,1H3/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNCRGXPAUJDBNS-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CN(N=C1C2=CC3=CC=CC=C3O2)C4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=CN(N=C1C2=CC3=CC=CC=C3O2)C4=CC=CC=C4)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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